Potassium rhodizonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

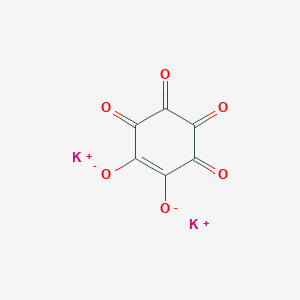

Potassium rhodizonate is a chemical compound with the formula ( \text{C}_6\text{K}_2\text{O}_6 ). It is the potassium salt of rhodizonic acid and is known for its distinctive red color. This compound is used in various chemical assays and has applications in detecting metals such as lead and barium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium rhodizonate can be synthesized by oxidizing inositol with nitric acid and then reacting the resulting product with potassium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaction with Lead and Lead Compounds

Potassium rhodizonate forms a dark purple complex with lead ions (Pb²⁺), a reaction widely utilized in forensic and environmental lead detection .

Mechanism and Conditions

-

In acidic media (pH 2.8), lead reacts with rhodizonate dianions to produce insoluble lead rhodizonate (PbC₆O₆) .

-

Sodium dodecyl sulfate (SDS) enhances solubility and sensitivity by stabilizing the complex in micellar media .

| Parameter | Optimal Value | Effect on Reaction |

|---|---|---|

| pH | 2.8 | Maximizes complex stability |

| SDS Concentration | 9 mmol/L | Prevents precipitation |

| Rhodizonate Conc. | 0.28% (m/v) | Ensures stoichiometric excess |

Analytical Application

-

Detectable lead concentration range: 2–50 μg/mL via reflectance measurements (λ = 545 nm) .

-

Reaction equation:

Pb2++C6O62−→PbC6O6↓ purple precipitate [1]

Reactions with Other Metals

This compound forms colored complexes with several cations under specific conditions:

Barium, Thallium, and Silver

-

Barium : Forms a red-brown precipitate (BaC₆O₆) in neutral solutions .

-

Thallium(I) : Produces a blue complex in acidic conditions .

-

Silver : Reacts to yield black silver rhodizonate (Ag₂C₆O₆) .

Metathesis Reactions

2K++M2++C6O62−→MC6O6↓+2K+(M Ba Pb etc )[3]

pH-Dependent Decomposition

This compound is unstable under alkaline conditions, decomposing into unidentified oxidation products .

Decomposition Pathway

-

At pH > 7, the rhodizonate dianion disproportionates, losing its aromatic structure.

-

Decomposition accelerates with increasing temperature (>300°C) .

Stability Data

| Condition | Outcome |

|---|---|

| pH < 3 | Stable for >24 hours |

| pH 7–10 | Partial decomposition within 1 hour |

| Presence of glacial acetic acid | Stabilizes in acidic media |

Acid-Base Reactions

Rhodizonic acid’s dissociation constants (pKa) have been determined via potentiometric titration with HCl :

Dissociation Steps

H2C6O6⇌HC6O6−+H+(pKa1=2.1)[3]HC6O6−⇌C6O62−+H+(pKa2=4.3)[3]

Redox Behavior

The quinoid structure of rhodizonate enables participation in redox cycles:

-

Acts as an electron acceptor in alkaline solutions.

-

Oxidizes intermediate products (e.g., tetrahydroxyquinone) during synthesis .

Synthesis Oxidation

During preparation from inositol and HNO₃:

C6H12O6+HNO3ΔC6O62−+NO2↑+H2O[1]

Interaction with Sulfate Ions

Rhodizonate facilitates indirect sulfate detection via competitive complexation:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanisms

Chemical Structure and Behavior:

Potassium rhodizonate exists as a dianion in solution, undergoing various thermal and photochemical reactions with oxidizing agents. Its ability to form colored complexes with metal ions is central to its applications in detection assays. The compound interacts primarily through coordination bonds, where the oxygen atoms in the rhodizonate ion act as ligands binding to metal ions like lead and barium .

Biochemical Interactions:

The compound's interaction with metal ions can influence cellular processes. By binding to these ions, this compound affects their availability and distribution within cells, which can alter enzyme activity and gene expression related to metal ion metabolism.

Applications in Scientific Research

This compound has several key applications:

- Detection of Metals:

- Spectrophotometric Determination:

- Staining Agent:

- Cocrystallization Studies:

- Separation Techniques:

Case Studies

Case Study 1: Lead Detection in Environmental Samples

A study demonstrated the effectiveness of this compound in detecting lead contamination in soil samples. The method involved extracting soil samples followed by treatment with this compound, leading to distinct color changes proportional to lead concentration.

Case Study 2: Forensic Analysis of Gunshot Residues

Research highlighted the application of this compound staining techniques to analyze gunshot residues on clothing and skin. The intensity of staining correlated with the distance from the firing source, providing critical evidence in forensic investigations .

Summary Table of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Metal Detection | Assays for lead and barium | High sensitivity |

| Spectrophotometric Analysis | Dye for sulfate ion determination | Quantitative results |

| Petrographic Staining | Staining agent for plagioclase | Mineral identification |

| Cocrystallization | Plutonium and radium assay from urine | Environmental monitoring |

| Separation Techniques | Strontium from calcium separation | Complex analytical capabilities |

Wirkmechanismus

The mechanism by which potassium rhodizonate exerts its effects involves its ability to form stable complexes with metal ions. The rhodizonate dianion is aromatic and symmetric, allowing it to delocalize negative charges and form stable complexes with various metal ions. This property is utilized in its applications for metal detection and staining .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium rhodizonate: Similar to potassium rhodizonate but with sodium as the cation.

Barium rhodizonate: Formed by reacting this compound with barium salts.

Thallium rhodizonate: Another metal rhodizonate salt with unique properties and applications.

Uniqueness

This compound is unique due to its high stability and distinctive red color, making it particularly useful in visual detection assays. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer |

13021-40-4 |

|---|---|

Molekularformel |

C6H2KO6 |

Molekulargewicht |

209.17 g/mol |

IUPAC-Name |

dipotassium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |

InChI |

InChI=1S/C6H2O6.K/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H; |

InChI-Schlüssel |

UGFHFZSZCJFOTO-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[K+].[K+] |

Kanonische SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[K] |

Key on ui other cas no. |

13021-40-4 |

Verwandte CAS-Nummern |

118-76-3 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.